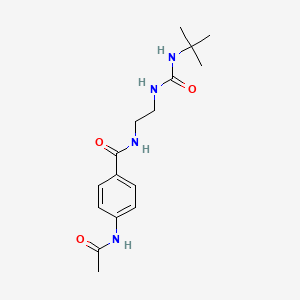

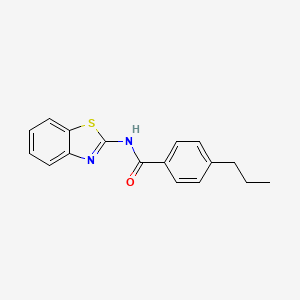

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

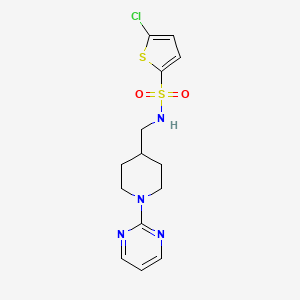

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a chemical compound with the CAS Number: 183619-38-7 . It has a molecular weight of 234.3 and its IUPAC name is 4-(acetylamino)-N-(tert-butyl)benzamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

Synthesis of N-Acetylneuraminic Acid

Research has developed methods for synthesizing N-acetylneuraminic acid from precursors involving steps like Michael addition and stereoselective reduction, utilizing compounds with tert-butyl groups similar to those in 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide. This synthesis pathway is critical for producing compounds with biological significance, such as sialic acids, which play vital roles in cellular recognition and communication (Baumberger & Vasella, 1986).

Peptide Nucleic Acid Monomers

A novel ferrocenyl uracil peptide nucleic acid monomer was synthesized, demonstrating the utility of tert-butyl and related compounds in the preparation of peptide nucleic acid (PNA) monomers. These monomers show potential for hybridization with DNA and RNA, offering applications in genetic diagnostics and therapeutics (Gasser, Belousoff, Bond, & Spiccia, 2006).

Ureido Sugars Synthesis

Research into the synthesis of ureido sugars from 2-amino-2-deoxy-D-glucose and amino acids showcases the chemical versatility of acetamido and related compounds. These sugars could have implications in the development of novel therapeutics and bioactive molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Asymmetric Hydrogenation Catalysts

Compounds with tert-butylmethylphosphino groups have been employed in the development of rigid P-chiral phosphine ligands for asymmetric hydrogenation of alkenes. This process is crucial for producing chiral pharmaceutical ingredients, highlighting the importance of these compounds in medicinal chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Antiparasitic Activity

The study of derivatives of benzamide, including those with acetamido groups, has shown antiparasitic activity, particularly against coccidiosis. This research underscores the potential of such compounds in developing new antiparasitic drugs (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4-acetamido-N-[2-(tert-butylcarbamoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-11(21)19-13-7-5-12(6-8-13)14(22)17-9-10-18-15(23)20-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,22)(H,19,21)(H2,18,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXIZSZVSOKKHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)

![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)